Cas no 5053-43-0 (2-Methylpyrimidine)

2-Methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H6N2, featuring a pyrimidine ring substituted with a methyl group at the 2-position. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive pyrimidine core. Its structural properties enable applications in the development of active ingredients, including antiviral and antifungal agents. The methyl group enhances stability and modulates electronic effects, facilitating selective functionalization. 2-Methylpyrimidine is characterized by its high purity and consistent performance in reactions such as alkylation, acylation, and nucleophilic substitution. It is commonly utilized in research and industrial settings for its reliability in constructing complex molecular frameworks.
2-Methylpyrimidine structure
2-Methylpyrimidine structure
商品名:2-Methylpyrimidine
CAS番号:5053-43-0
MF:C5H6N2
メガワット:94.1145
MDL:MFCD00128182
CID:45503
PubChem ID:329761084

2-Methylpyrimidine 化学的及び物理的性質

名前と識別子

    • 2-Methylpyrimidine
    • 2-Me-pyrimidine
    • 2-methyl-1,3-diazine
    • 2-Methyl-pyrimidin
    • 2-methyl-pyrimidine
    • 2-methylpyrimidine(2-methyl-pyrimidine)
    • Pyrimidine,2-methyl
    • Pyrimidine,2-methyl-(6CI,7CI,8CI,9CI)
    • Pyrimidine, 2-methyl-
    • 2-Methyl PYRIMIDINE
    • LNJMHEJAYSYZKK-UHFFFAOYSA-N
    • PubChem21974
    • PYR131
    • AM1034
    • FCH1122130
    • TRA0014574
    • HP21231
    • L311
    • HC210259
    • TL8003355
    • AB0014640
    • AX8077354
    • A828158
    • 053M430
    • 5053-43-0
    • AKOS015892505
    • SB55536
    • PS-18071
    • 2-Methylpyrimidine, 97%
    • DTXSID00871111
    • 55133-63-6
    • SY008219
    • CS-W016665
    • MFCD00128182
    • FT-0653724
    • DB-025913
    • DTXCID00818783
    • MDL: MFCD00128182
    • インチ: 1S/C5H6N2/c1-5-6-3-2-4-7-5/h2-4H,1H3
    • InChIKey: LNJMHEJAYSYZKK-UHFFFAOYSA-N
    • ほほえんだ: N1=C([H])C([H])=C([H])N=C1C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 94.053098g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.1
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 0
  • どういたいしつりょう: 94.053098g/mol
  • 単一同位体質量: 94.053098g/mol
  • 水素結合トポロジー分子極性表面積: 25.8Ų
  • 重原子数: 7
  • 複雑さ: 48
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.0132 g/mL at 25 °C
  • ゆうかいてん: -4°C
  • ふってん: 165.6°C (rough estimate)
  • フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
  • 屈折率: n20/D 1.4930
  • PSA: 25.78000
  • LogP: 0.78500
  • ようかいせい: 自信がない

2-Methylpyrimidine セキュリティ情報

2-Methylpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R029618-5g
2-Methylpyrimidine
5053-43-0 97%
5g
¥423 2024-05-23
Chemenu
CM121142-5g
2-Methylpyrimidine
5053-43-0 95%+
5g
$70 2024-07-16
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JJ769-50mg
2-Methylpyrimidine
5053-43-0 97%
50mg
55.0CNY 2021-07-15
Chemenu
CM121142-10g
2-Methylpyrimidine
5053-43-0 95%+
10g
$*** 2023-03-31
Chemenu
CM121142-25g
2-Methylpyrimidine
5053-43-0 95%+
25g
$313 2024-07-16
Chemenu
CM121142-50g
2-Methylpyrimidine
5053-43-0 95%+
50g
$*** 2023-03-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTHL0299-100G
2-methylpyrimidine
5053-43-0 97%
100g
¥ 8,626.00 2023-04-13
TRC
M327778-1000mg
2-Methylpyrimidine
5053-43-0
1g
$133.00 2023-05-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTHL0299-500MG
2-methylpyrimidine
5053-43-0 97%
500MG
¥ 165.00 2023-04-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-JJ769-200mg
2-Methylpyrimidine
5053-43-0 97%
200mg
116.0CNY 2021-07-15

2-Methylpyrimidine 合成方法

2-Methylpyrimidine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:5053-43-0)2-Methylpyrimidine
注文番号:1690282
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:01
価格 ($):discuss personally

2-Methylpyrimidine 関連文献

2-Methylpyrimidineに関する追加情報

Professional Introduction to 2-Methylpyrimidine (CAS No. 5053-43-0)

2-Methylpyrimidine, with the chemical formula C₅H₆N₂, is a heterocyclic organic compound belonging to the pyrimidine family. This compound, identified by its CAS number 5053-43-0, has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile structural properties and potential applications. Pyrimidine derivatives are well-known for their roles in biological systems, particularly as fundamental components of nucleic acids such as DNA and RNA. The presence of a methyl group at the 2-position of the pyrimidine ring introduces unique reactivity and functionality, making 2-Methylpyrimidine a valuable intermediate in synthetic chemistry.

The structural motif of 2-Methylpyrimidine allows for diverse chemical modifications, which has led to its exploration in various pharmaceutical and agrochemical applications. Recent advancements in medicinal chemistry have highlighted the compound's potential as a building block for the synthesis of novel therapeutic agents. For instance, studies have demonstrated its utility in constructing analogs that exhibit antimicrobial and anticancer properties. The methyl group at the 2-position serves as a handle for further functionalization, enabling the attachment of pharmacophores that enhance biological activity.

In the realm of academic research, 2-Methylpyrimidine has been investigated for its role in developing catalysts and ligands used in transition metal-catalyzed reactions. These reactions are pivotal in organic synthesis, allowing for the efficient construction of complex molecular architectures. The compound's ability to act as a ligand stems from its nitrogen-rich structure, which can coordinate with metal centers, facilitating various catalytic transformations. This aspect has opened new avenues for synthetic methodologies, particularly in cross-coupling reactions that are essential for constructing carbon-carbon bonds.

One of the most compelling areas of research involving 2-Methylpyrimidine is its application in materials science. Pyrimidine derivatives are known to exhibit interesting electronic properties, making them suitable candidates for use in organic semiconductors and light-emitting diodes (OLEDs). The methyl substituent can influence the electronic characteristics of the molecule, tuning properties such as charge transportability and luminescence efficiency. Recent studies have shown promising results when incorporating 2-Methylpyrimidine-based structures into optoelectronic devices, suggesting potential breakthroughs in display technology and energy-efficient lighting solutions.

The pharmaceutical industry has also leveraged the versatility of 2-Methylpyrimidine in drug discovery programs. Its scaffold can be modified to develop molecules with targeted biological activities. For example, researchers have synthesized derivatives that interact with specific enzymes or receptors involved in metabolic pathways relevant to diseases such as diabetes and inflammation. The< strong> 2-Methylpyrimidine-core allows for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability, which are critical factors in drug development.

In conclusion, 2-Methylpyrimidine (CAS No. 5053-43-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features make it a valuable intermediate in synthetic chemistry, a candidate for developing novel therapeutics, and a promising material for advanced technologies. As research continues to uncover new functionalities and applications of this compound, its significance is expected to grow further, solidifying its place as a cornerstone molecule in modern chemical science.

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